molecular formula C6H8BrN3 B6209260 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine CAS No. 1783466-09-0

3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

Cat. No. B6209260
CAS RN: 1783466-09-0
M. Wt: 202.1
InChI Key:
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Description

3-Bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine, or 3-bromo-4H-triazolo[1,5-a]pyridine, is an organic compound with the molecular formula C4H3BrN4. It is a member of the triazolo[1,5-a]pyridine family, which is a class of heterocyclic compounds that are used in a variety of applications. 3-bromo-4H-triazolo[1,5-a]pyridine is a white crystalline solid that is soluble in organic solvents such as dichloromethane, ethanol, and acetonitrile.

Mechanism of Action

The mechanism of action of 3-bromo-4H-triazolo[1,5-a]pyridine is not fully understood. However, it is believed to act as an inhibitor of the enzyme carbonic anhydrase. This enzyme is responsible for the regulation of pH in the body by catalyzing the conversion of carbon dioxide and water into carbonic acid. By inhibiting this enzyme, 3-bromo-4H-triazolo[1,5-a]pyridine can cause a decrease in pH, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4H-triazolo[1,5-a]pyridine are not well-understood. However, it has been shown to act as an inhibitor of carbonic anhydrase, which can lead to an increase in carbon dioxide levels in the body. This can lead to an increase in respiratory rate and a decrease in blood pH. In addition, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4H-triazolo[1,5-a]pyridine in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. The main limitation of using 3-bromo-4H-triazolo[1,5-a]pyridine in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 3-bromo-4H-triazolo[1,5-a]pyridine. These include further research into its mechanism of action, its potential applications in drug development, and its potential use as a fluorescent sensor for metal ions. In addition, further research is needed to explore the potential effects of 3-bromo-4H-triazolo[1,5-a]pyridine on other biochemical and physiological processes. Finally, further research is needed to explore the potential toxicity of 3-bromo-4H-triazolo[1,5-a]pyridine, as well as its potential interactions with other drugs and chemicals.

Synthesis Methods

3-bromo-4H-triazolo[1,5-a]pyridine can be synthesized by a three-step reaction. The first step involves the reaction of 2-aminobenzonitrile with ethyl bromoacetate to form the intermediate 2-bromo-3-amino-benzonitrile. In the second step, the intermediate is reacted with hydrazine hydrate to form 3-bromo-4H-triazolo[1,5-a]pyridine. The third step involves the deprotonation of the triazole ring with a strong base such as sodium hydride.

Scientific Research Applications

3-bromo-4H-triazolo[1,5-a]pyridine has a variety of scientific applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of other heterocyclic compounds. It is also used as a fluorescent sensor for the detection of metal ions, such as zinc and copper. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine involves the reaction of 2-aminopyridine with sodium azide, followed by the addition of bromine to the resulting intermediate.", "Starting Materials": [ "2-aminopyridine", "sodium azide", "bromine" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine in water and add sodium azide to the solution.", "Step 2: Heat the mixture to 80-90°C for 4-6 hours to form the intermediate 3-azido-2-pyridinamine.", "Step 3: Cool the reaction mixture to room temperature and add bromine dropwise with stirring.", "Step 4: Continue stirring for 2-3 hours at room temperature to complete the reaction.", "Step 5: Filter the resulting solid and wash with water to obtain 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine." ] }

CAS RN

1783466-09-0

Product Name

3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine

Molecular Formula

C6H8BrN3

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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